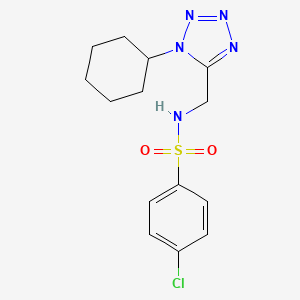
4-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various types of cancer. This compound was first synthesized by Takeda Pharmaceutical Company Limited and has been the subject of extensive research in recent years. In
Aplicaciones Científicas De Investigación
Molecular Docking and Crystal Structure Studies
Research on similar tetrazole derivatives has involved docking studies and X-ray crystallography to understand their molecular structures and interactions with enzymes. For instance, the docking studies of certain tetrazole derivatives have aimed to explore their interactions within the active site of the cyclooxygenase-2 enzyme, comparing their potential as COX-2 inhibitors. This provides insights into their therapeutic potential and structural characteristics (Al-Hourani et al., 2015).
Anticancer and Antimicrobial Activities
A range of benzenesulfonamide derivatives bearing various moieties has been synthesized and tested for their antimicrobial and anti-HIV activities. These compounds have shown promising results in vitro, indicating their potential as therapeutic agents against infectious diseases and as tools in drug discovery (Iqbal et al., 2006). Similarly, novel benzenesulfonamide derivatives with potential anticancer activity have been evaluated, showing remarkable activity against various human tumor cell lines, further highlighting the versatility of benzenesulfonamide compounds in medicinal chemistry (Sławiński et al., 2012).
Photodynamic Therapy Applications
Derivatives of benzenesulfonamide have also been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. New compounds with high singlet oxygen quantum yield have been synthesized, indicating their potential as Type II photosensitizers. These findings suggest the role of benzenesulfonamide derivatives in developing new treatments for cancer through photodynamic therapy (Pişkin et al., 2020).
Environmental and Material Science Applications
Beyond biomedical applications, benzenesulfonamide derivatives have been studied for environmental and materials science applications. For instance, the occurrence and assessment of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples highlight the environmental presence and potential human exposure to these compounds. Such studies are crucial for understanding the environmental impact and health implications of these chemicals (Maceira et al., 2018).
Propiedades
IUPAC Name |
4-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSCXFRRFBITIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide](/img/structure/B2668605.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2668606.png)

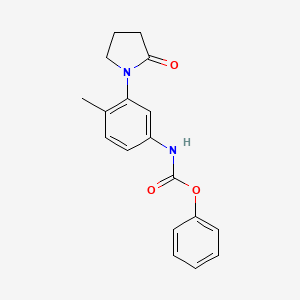
![1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2668610.png)
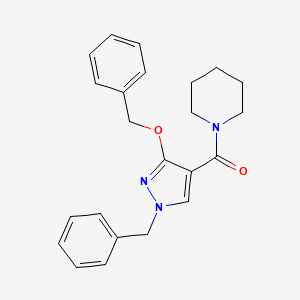
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2668613.png)
![Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2668618.png)
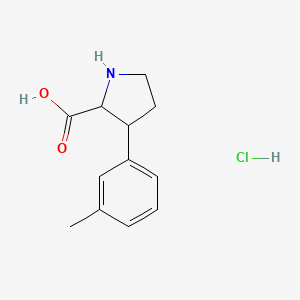
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2668622.png)
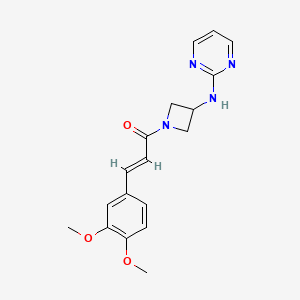
![3,4-dimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2668624.png)
